Methyl D-isoleucinate
Description
Contextualization within the Field of Chiral Amino Acid Ester Derivatives
Chiral amino acid esters, including Methyl D-isoleucinate, are crucial building blocks in modern organic synthesis. The esterification of the carboxylic acid group of an amino acid, in this case, the methylation of D-isoleucine, alters its physical and chemical properties. For instance, the methyl ester form generally exhibits enhanced lipophilicity compared to the parent amino acid, making it more soluble in organic solvents and facilitating its use in various reaction media.
The field of chiral amino acid ester derivatives is extensive, encompassing a wide range of esters with varying alkyl or aryl groups. These derivatives are instrumental as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. yakhak.org The specific stereochemistry of these esters is of paramount importance, as different enantiomers and diastereomers can exhibit vastly different biological activities and metabolic pathways. The study of these derivatives often involves advanced analytical techniques for chiral separation and identification, such as high-performance liquid chromatography (HPLC) with chiral stationary phases and gas chromatography. nih.govjst.go.jpsigmaaldrich.com
Significance of D-Isoleucinate Chirality in Synthetic Pathways
The chirality of a molecule refers to its geometric property of being non-superimposable on its mirror image. wikipedia.orglibretexts.org Molecules with a single chiral center exist as a pair of enantiomers, while molecules with multiple chiral centers, like isoleucine, can exist as diastereomers. wikipedia.orglibretexts.org Isoleucine has two chiral centers, at the α-carbon and the β-carbon, giving rise to four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. jst.go.jp this compound possesses the (2R,3R) configuration.
The specific D-configuration of this compound is a critical determinant in its application in asymmetric synthesis. Asymmetric synthesis aims to create a specific stereoisomer of a product, which is vital in the pharmaceutical industry where often only one enantiomer of a drug is active or safe. The defined stereochemistry of this compound allows it to be used as a chiral auxiliary or a chiral building block to introduce and control the stereochemistry of new chiral centers in a target molecule.
In peptide synthesis, the incorporation of D-amino acids like D-isoleucine can confer unique properties to the resulting peptide, such as increased resistance to enzymatic degradation and altered receptor binding affinities. nih.govmasterorganicchemistry.comnih.gov The use of protected amino acid esters, such as N-protected this compound, is a standard strategy to control the sequence and stereochemistry during peptide synthesis. masterorganicchemistry.comlibretexts.orgpeptide.com The choice of protecting groups and coupling reagents is crucial for achieving high yields and preventing racemization. masterorganicchemistry.comnih.gov
Furthermore, the unique stereochemistry of this compound can influence the outcome of various chemical transformations, including enantioselective reactions like Michael additions and allylborations. nih.govmdpi.comnih.gov The precise spatial arrangement of the substituents around the chiral centers dictates the steric and electronic interactions during the reaction, leading to the preferential formation of one stereoisomer over others.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (2R,3R)-2-amino-3-methylpentanoate | |
| Molecular Formula | C₇H₁₅NO₂ | |
| Molecular Weight | 145.20 g/mol | |
| CAS Number | 107998-45-8 |
This table presents key chemical and physical properties of this compound.
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R,3R)-2-amino-3-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMMTUJDQTVJEN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl D Isoleucinate and Its Derivatives
Stereoselective Synthesis Approaches
The presence of two chiral centers in isoleucine (at the α- and β-carbons) presents a significant challenge in its stereoselective synthesis, requiring precise control to obtain the desired (2R, 3R) configuration of D-isoleucine.
Asymmetric Synthesis Strategies for D-Isoleucinate
Asymmetric synthesis provides a direct route to enantiomerically enriched D-isoleucine derivatives. One prominent strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, the Schöllkopf method utilizes a bis-lactim ether derived from glycine and a chiral auxiliary, typically L-valine. Deprotonation of the glycine methylene (B1212753) group followed by alkylation with a suitable electrophile, such as sec-butyl iodide, proceeds with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Subsequent hydrolysis of the alkylated bis-lactim ether yields the desired D-amino acid ester. wikipedia.orgchemtube3d.com
Another powerful approach is the use of Evans oxazolidinone auxiliaries. researchgate.netresearchgate.netyoutube.comsantiago-lab.com An achiral N-acyloxazolidinone can be subjected to diastereoselective enolate formation and subsequent alkylation. The chiral auxiliary guides the approach of the electrophile, leading to a high degree of stereocontrol. The auxiliary can then be cleaved to afford the chiral carboxylic acid, which can be esterified to yield Methyl D-isoleucinate. For example, an N-acyloxazolidinone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a Z-enolate, which then reacts with an electrophile. The stereochemical outcome is directed by the substituent on the oxazolidinone ring. youtube.com
Role of Chiral Auxiliaries in this compound Synthesis
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. In the context of this compound synthesis, several chiral auxiliaries have proven effective.
Evans oxazolidinones, derived from readily available amino alcohols, are among the most widely used auxiliaries. researchgate.netresearchgate.netyoutube.comsantiago-lab.com The stereocenter(s) in the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation reactions. The synthesis of fluorinated D-isoleucine analogues has been achieved using an (S)-4-benzyloxazolidin-2-one auxiliary to direct the stereoselective amination of a fluorinated N-acyloxazolidinone intermediate. beilstein-journals.org
The Schöllkopf auxiliary, a bis-lactim ether synthesized from L-valine and glycine, provides a platform for the asymmetric synthesis of various amino acids. wikipedia.orgchemtube3d.comnih.gov The bulky isopropyl group of the valine residue effectively blocks one face of the glycine-derived anion, directing the incoming electrophile to the opposite face with high selectivity.
| Chiral Auxiliary | Type of Reaction | Key Features |
| Evans Oxazolidinones | Diastereoselective Alkylation, Aldol (B89426) Reactions | Derived from amino alcohols. Provides high diastereoselectivity through steric shielding of one enolate face. The auxiliary is removable under various conditions to yield different functional groups. researchgate.netresearchgate.netyoutube.comsantiago-lab.com |
| Schöllkopf Bis-lactim Ether | Diastereoselective Alkylation | Prepared from L-valine and glycine. The isopropyl group of valine directs the alkylation of the glycine-derived anion with high stereocontrol. wikipedia.orgchemtube3d.comnih.gov |
| (S)-5,6-Dihydro-2H-5-phenyloxazin-2-one | Diastereoselective Allylation | A chiral glycine synthon that undergoes highly diastereoselective additions of allylstannanes to produce branched amino acids. nih.gov |
Peptide Coupling and Amide Bond Formation with this compound
The incorporation of this compound into peptide chains requires efficient amide bond formation while preserving the stereochemical integrity of the chiral centers.
Reagents and Conditions in Peptide Synthesis Incorporating D-Isoleucinate Esters
A variety of coupling reagents are available for peptide synthesis, each with its own advantages and limitations. These reagents activate the carboxylic acid group of an amino acid, facilitating its reaction with the amino group of another.
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are cost-effective and widely used. google.com However, they can lead to the formation of N-acylurea byproducts and have a higher propensity for racemization.
Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®), are highly efficient and generate water-soluble byproducts, simplifying purification.
Uronium/Aminium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are known for their high reactivity and are frequently used in both solution-phase and solid-phase peptide synthesis. researcher.life
| Coupling Reagent | Class | Common Additives | Key Characteristics |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | HOBt, HOSu | Inexpensive, but can form insoluble DCU byproduct and has a higher risk of racemization. google.com |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | HOBt, HOAt | Liquid, easier to handle than DCC, and the DIU byproduct is more soluble. |
| HBTU | Uronium/Aminium Salt | HOBt | Efficient, with byproducts that are generally soluble. researcher.life |
| HATU | Uronium/Aminium Salt | HOAt | Highly reactive, often used for difficult couplings. The presence of HOAt can help suppress racemization. researcher.life |
| PyBOP® | Phosphonium Salt | Highly efficient, with water-soluble byproducts. Less hazardous than its predecessor, BOP. | |
| COMU® | Uronium/Aminium Salt | Oxyma Pure® | Based on OxymaPure® leaving group, reported to have high efficiency. |
Control of Epimerization during D-Isoleucinate Coupling Reactions
Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis, particularly at the α-carbon of the activated amino acid. youtube.combeilstein-journals.org The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical purity.
Several strategies are employed to suppress epimerization during the coupling of D-isoleucinate esters:
Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used in conjunction with coupling reagents. These additives react with the activated amino acid to form an active ester that is less prone to oxazolone (B7731731) formation and subsequent racemization. google.com
Choice of Coupling Reagent: Uronium and phosphonium salt-based reagents, especially when combined with additives like HOAt, are generally considered to be superior in suppressing epimerization compared to carbodiimides alone.
Reaction Conditions: The choice of solvent and base can also influence the extent of epimerization. Less polar solvents and weaker bases are generally preferred to minimize this side reaction.
Minimizing Activation Time: A shorter time between the activation of the carboxylic acid and its reaction with the amine component can reduce the opportunity for epimerization to occur.
Chemoenzymatic and Biocatalytic Synthesis Pathways Involving D-Isoleucinate
Chemoenzymatic and biocatalytic methods offer highly stereoselective and environmentally friendly alternatives to traditional chemical synthesis.
One notable chemoenzymatic approach for the production of D-isoleucine involves the use of a D-hydantoinase. wikipedia.org This method starts with the chemical conversion of (R)-2-methylbutyraldehyde to a diastereomeric mixture of D-isoleucine hydantoin (B18101) and L-allo-isoleucine hydantoin. The D-hydantoinase then stereoselectively hydrolyzes the D-isoleucine hydantoin to N-carbamoyl-D-isoleucine. Under conditions that permit the simultaneous epimerization of the C-5 position of the hydantoin ring, the L-allo-isoleucine hydantoin can be converted to the D-isoleucine hydantoin, allowing for a theoretical yield approaching 100%. The resulting N-carbamoyl-D-isoleucine is then chemically decarbamoylated to afford D-isoleucine. wikipedia.org
Another efficient biocatalytic route employs a D-amino acid dehydrogenase. nih.gov This enzyme catalyzes the NADPH-dependent enantioselective amination of the corresponding α-keto acid, 2-keto-3-methylvaleric acid, to produce D-isoleucine. This system can be coupled with a glucose dehydrogenase for the in situ regeneration of the NADPH cofactor, making the process more efficient and cost-effective. This enzymatic approach has been successfully used to produce D-isoleucine with excellent yield (>99%) and optical purity (>99%). nih.gov
These enzymatic methods highlight the power of biocatalysis in achieving high stereoselectivity in the synthesis of chiral amino acids like D-isoleucine, which can then be esterified to this compound.
Enzyme-Mediated Esterification and Derivatization of D-Isoleucine
The enzymatic synthesis of amino acid esters, including this compound, represents a green and efficient alternative to chemical methods. Lipases are a class of enzymes commonly employed for this purpose due to their stability in organic solvents and broad substrate specificity. nih.govresearchgate.net
The direct esterification of D-isoleucine with methanol (B129727), catalyzed by a lipase (B570770), is a primary method for producing this compound. This reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. The choice of solvent, temperature, and enzyme source are critical parameters that influence the reaction rate and yield. mdpi.com For instance, lipase from Thermomyces lanuginosus has been effectively used in the Michael addition of aromatic amines to acrylates, demonstrating the versatility of lipases in forming ester derivatives. mdpi.com
Enzymatic methods are not limited to simple esterification. Surfactant-enzyme complexes, such as those involving subtilisin, have been used to catalyze the synthesis of more complex sugar amino acid esters in polar organic solvents. nih.gov This approach allows for the regioselective introduction of the amino acid at specific positions on a sugar molecule. nih.gov
Below is a table summarizing various enzymatic approaches for the synthesis of amino acid esters, which are applicable to D-isoleucine.
| Enzyme Class | Substrates | Product Type | Key Advantages |
| Lipase | D-Isoleucine, Methanol | This compound | High stability in organic media, broad substrate scope, reusability of immobilized enzyme. nih.govresearchgate.net |
| Protease (e.g., Subtilisin) | D-Isoleucine derivative, Sugar | Sugar D-isoleucinate ester | High regioselectivity, synthesis of complex derivatives. nih.gov |
| Nitrene Transferase | Carboxylic acid ester, Amine source | α-Amino ester | Direct C-H amination, high enantioselectivity. nih.gov |
One-Pot Chemoenzymatic Transformations Utilizing D-Isoleucinate Precursors
One-pot chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions in a single reaction vessel, avoiding the need for isolation of intermediates. researchgate.netrsc.org This strategy is particularly valuable for the efficient synthesis of complex non-canonical amino acids and their derivatives from simpler precursors like this compound. researchgate.netnih.gov
A common approach involves using an enzyme to create a chiral intermediate, which then undergoes a chemical transformation. For example, a transaminase can be used to introduce an amino group stereoselectively, followed by a chemical reduction or cyclization step in the same pot. rsc.org Chemoenzymatic cascades have been developed for the synthesis of various valuable compounds, including chiral amines, diols, and amino-alcohols. rsc.org
Recent advancements have focused on developing multi-enzyme cascades for the synthesis of complex molecules. For instance, a three-enzyme cascade has been developed to produce metal-chelating α-amino acids. researchgate.netnih.govnih.gov Such strategies often leverage the promiscuity of certain enzymes to accept non-natural substrates, expanding the range of accessible products.
The following table outlines representative one-pot chemoenzymatic strategies that can be adapted for D-isoleucinate derivatives.
| Reaction Sequence | Key Enzyme(s) | Chemical Reaction | Product Class |
| Enzymatic desymmetrization / Chemical cyanation | Hydrolase | Cyanation | Precursors to complex amino acids. researchgate.net |
| Enzymatic transamination / Chemical reduction | Transaminase | Imine hydrogenation | Branched cyclic amino acids. researchgate.net |
| Enzymatic aldol addition / Enzymatic dehydration / Enzymatic transamination | Aldolase, Dehydratase, Transaminase | (Internal cascade) | Substituted α-amino acids. nih.gov |
Advanced Derivatization Strategies for this compound Scaffold
The this compound scaffold can be further modified to generate a diverse range of analogs with tailored properties. These advanced derivatization strategies often focus on functional group interconversions or the synthesis of conformationally constrained structures.
Functional Group Interconversions with this compound
The functional groups present in this compound—the methyl ester and the primary amine—are amenable to a variety of chemical transformations. libretexts.org The ester group can be hydrolyzed back to a carboxylic acid, reduced to an alcohol, or converted to an amide. The amine group can be acylated, alkylated, or transformed into other nitrogen-containing functionalities. nih.gov
These modifications are crucial for structure-activity relationship (SAR) studies and for the development of peptidomimetics and other bioactive molecules. For example, N-arylation of isoleucine methyl ester has been explored to create novel derivatives. researchgate.net The choice of reagents and reaction conditions is critical to avoid racemization at the chiral centers.
Common functional group interconversions applicable to this compound are summarized in the table below.
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Methyl Ester | LiOH, H₂O/THF/MeOH | Carboxylic Acid acs.org |
| Methyl Ester | LiAlH₄ or DIBAL-H | Primary Alcohol imperial.ac.uk |
| Primary Amine | Acid Chloride/Anhydride | Amide libretexts.org |
| Primary Amine | Alkyl Halide | Secondary/Tertiary Amine |
| Primary Amine | Nitrous Acid | Diazo compound (from ester) libretexts.org |
Synthesis of Conformationally Constrained D-Isoleucinate Analogs
Restricting the conformational flexibility of amino acid derivatives can enhance their biological activity and selectivity by pre-organizing them into a bioactive conformation. iris-biotech.de This is a key strategy in drug design and the development of novel peptide structures. nih.gov
Several approaches can be employed to create conformationally constrained D-isoleucinate analogs. One common method is the synthesis of cyclic dipeptides, known as diketopiperazines, through the cyclization of dipeptide methyl esters. For instance, cyclo(leucylisoleucine) has been synthesized from the corresponding dipeptide methyl ester. belnauka.by
Another strategy involves incorporating the amino acid structure into a more rigid cyclic framework. This can be achieved through various cyclization reactions, such as those used to form piperazine-2,3,5-triones from phenylalanine derivatives, a strategy that could be adapted for isoleucine. rsc.org The synthesis of cyclic amino acids can also be achieved from simpler precursors like glycine by reacting a key isocyanate ester intermediate with dibromoalkanes. researchgate.net These methods allow for the creation of novel building blocks for foldamers and other structured oligomers. nih.gov
The table below highlights different strategies for creating conformationally constrained amino acid analogs.
| Strategy | Key Synthetic Step | Resulting Structure |
| Dipeptide Cyclization | Intramolecular amidation of dipeptide ester | Diketopiperazine belnauka.by |
| Ring-Closing Metathesis | Olefin metathesis of a diene-containing peptide | Macrocyclic glycopeptide mdpi.com |
| Alkylation of cyclic precursors | Sequential alkylation of piperazinetrione | Substituted cyclic amino acid mimic rsc.org |
| Isocyanate Cyclization | Reaction of isocyanate ester with dihaloalkanes | Alicyclic α-amino acid researchgate.net |
Reaction Mechanism Investigations Involving Methyl D Isoleucinate
Nucleophilic Substitution Reactions with D-Isoleucinate Methyl Esters
Nucleophilic substitution reactions are fundamental to the chemical transformation of methyl D-isoleucinate. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, or in some cases, the alpha-carbon.
One significant area of investigation is the N-arylation of isoleucine methyl ester. Studies have shown that L-isoleucine methyl ester hydrochloride can undergo heteroarylation with various aryl chlorides under mildly basic conditions. NMR analysis of these reactions indicates that they can proceed without significant epimerization at the alpha-carbon, preserving the stereochemical integrity of the amino acid derivative. researchgate.net This is crucial for applications where the chirality of the molecule is a key determinant of its biological activity.
The general mechanism for nucleophilic acyl substitution, which is common for esters, involves two key steps:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com
Loss of a Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (in this case, the methoxy (B1213986) group). youtube.com
The reactivity of the carbonyl carbon towards nucleophilic attack is influenced by both inductive and resonance effects of the substituent (the amino group and the sec-butyl group in the case of isoleucine). libretexts.org For N-arylation, the reaction is a type of nucleophilic substitution on the aryl halide, where the amino group of the isoleucine methyl ester acts as the nucleophile.
Furthermore, the amino group of this compound can itself act as a nucleophile in other reactions. For instance, in peptide bond formation, the amino group of one amino acid ester attacks the activated carbonyl group of another amino acid. Computational studies on the aminolysis of esters, such as the reaction between methyl formate (B1220265) and ammonia (B1221849), show that the reaction can proceed through either a stepwise mechanism with a tetrahedral intermediate or a concerted mechanism. The presence of a second molecule of the amine can act as a general base catalyst, significantly lowering the activation energy of the stepwise pathway. researchgate.net
A user-friendly reagent has been developed for the mild and general activation of alcohols for bimolecular nucleophilic substitution (SN2) with various nucleophiles, including primary and secondary amines like L-phenylalanine methyl ester. researchgate.net This highlights the potential for this compound to participate as a nucleophile in SN2 reactions under appropriate activating conditions.
Table 1: Key Aspects of Nucleophilic Substitution Reactions of this compound
| Reaction Type | Key Mechanistic Feature | Significance |
| N-Arylation | Nucleophilic attack of the amino group on an aryl halide. | Can proceed with retention of stereochemistry. researchgate.net |
| Aminolysis | Nucleophilic attack by the amino group on a carbonyl. | Can be catalyzed by a second amine molecule. researchgate.net |
| SN2 Reactions | Can act as a nucleophile with appropriate activation. | Enables formation of new C-N bonds. researchgate.net |
Esterification and Transesterification Mechanisms Relevant to this compound
Esterification, the formation of an ester from a carboxylic acid and an alcohol, and transesterification, the conversion of one ester to another, are pivotal reactions in the chemistry of amino acids.
Esterification: The synthesis of this compound typically involves the esterification of D-isoleucine with methanol (B129727). This reaction is commonly carried out under acidic conditions, a process known as the Fischer esterification. masterorganicchemistry.comyoutube.com The mechanism involves several equilibrium steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack by Alcohol: A molecule of methanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com
Elimination of Water: A molecule of water is eliminated, and the carbonyl double bond is reformed. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
A variety of reagents can be used to facilitate this transformation, including thionyl chloride with methanol, which proceeds via an acid chloride intermediate, and trimethylchlorosilane in methanol at room temperature, which offers a mild and efficient method. nih.govyoutube.com
Transesterification: This process involves exchanging the alkoxy group of an ester with another alcohol. wikipedia.orglibretexts.org For this compound, this could mean reacting it with a different alcohol to form a new D-isoleucinate ester. Transesterification can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.comyoutube.com
Acid-Catalyzed Transesterification: The mechanism is very similar to Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol. libretexts.orgmasterorganicchemistry.com
Base-Catalyzed Transesterification: A strong base, typically the alkoxide of the new alcohol, is used as a catalyst. The mechanism proceeds via a two-step addition-elimination pathway:
Nucleophilic Addition: The alkoxide ion attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com
Elimination: The original alkoxide (methoxide in this case) is eliminated, forming the new ester. masterorganicchemistry.com
The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used as the solvent. libretexts.org
Table 2: Comparison of Esterification and Transesterification Mechanisms
| Reaction | Catalyst | Key Mechanistic Steps |
| Fischer Esterification | Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate, elimination of water, deprotonation. masterorganicchemistry.com |
| Acid-Catalyzed Transesterification | Acid (e.g., H₂SO₄) | Protonation of carbonyl, nucleophilic attack by new alcohol, tetrahedral intermediate, elimination of original alcohol, deprotonation. libretexts.orgmasterorganicchemistry.com |
| Base-Catalyzed Transesterification | Base (e.g., RO⁻) | Nucleophilic attack by alkoxide, tetrahedral intermediate, elimination of original alkoxide. masterorganicchemistry.com |
Mechanisms of Hydrolysis for D-Isoleucinate Derivatives
The hydrolysis of esters back to the corresponding carboxylic acid is a critical reaction, particularly in biological systems and in the deprotection of amino acid derivatives. The hydrolysis of this compound can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. youtube.com The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. After proton transfers, methanol is eliminated as the leaving group, and the carboxylic acid is formed after deprotonation. youtube.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. masterorganicchemistry.com The mechanism involves:
Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination of Alkoxide: The methoxide (B1231860) ion is eliminated, forming the carboxylic acid.
Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.
Studies on the hydrolysis of amino acid methyl esters have shown that the reaction leads to a significant change in the pKa of the amino group, which becomes protonated at neutral pH. rsc.org The kinetics of hydrolysis for α-amino acid ester prodrugs have been investigated, revealing that at physiological pH, intramolecular nucleophilic attack by the amine can compete with direct hydrolysis, leading to more complex degradation pathways. nih.gov For N-protected amino acid esters, base-catalyzed hydrolysis using phase-transfer catalysts has been shown to proceed via dynamic kinetic resolution, where the stereodetermining step is the nucleophilic attack of the hydroxide on the carbonyl carbon. acs.org Research on the hydrolysis of enantiopure amino esters has also demonstrated conditions under which the ester group can be selectively hydrolyzed without racemization of the chiral center. amelica.org
Table 3: Hydrolysis Mechanisms of D-Isoleucinate Derivatives
| Condition | Mechanism | Key Features |
| Acidic | Reverse of Fischer Esterification | Reversible; equilibrium driven by concentration of water. youtube.com |
| Basic (Saponification) | Nucleophilic acyl substitution followed by deprotonation | Irreversible due to carboxylate formation. masterorganicchemistry.com |
| Phase-Transfer Catalysis | Dynamic kinetic resolution | Stereodetermining step is hydroxide attack on the carbonyl. acs.org |
Theoretical Studies of Reaction Pathways for D-Isoleucinate Transformations
Computational chemistry provides powerful tools to investigate the reaction pathways and transition states of reactions involving D-isoleucinate derivatives at a molecular level. These studies can elucidate mechanistic details that are difficult to observe experimentally.
Theoretical studies on the aminolysis of esters, which is a model for peptide bond formation, have used methods like density functional theory (DFT) to map out the potential energy surfaces of the reaction. researchgate.net These calculations have shown that for the reaction of methyl formate with ammonia, a stepwise mechanism catalyzed by a second ammonia molecule has a lower activation energy than the uncatalyzed concerted or stepwise pathways. researchgate.net This suggests that for the reaction of this compound with another amino acid ester, a similar base-catalyzed mechanism is likely to be favorable.
Computational studies have also been employed to understand the stereospecificity of enzymes that act on D-amino acid derivatives. For example, investigations into D-aminopeptidase, an enzyme that shows specificity for D-amino acid esters, have used computational models to explain its ability to polymerize D-alanine ethyl ester. nih.gov The models reveal differences in the active site interactions for D- and L-isomers that account for the observed stereoselectivity. nih.gov Such studies are crucial for understanding how the sec-butyl side chain of isoleucine might influence enzyme-substrate interactions and reaction outcomes.
Furthermore, in silico evaluations, including molecular docking and metadynamics simulations, have been used to study the interactions of aromatic amino acid-derived esters with biological targets like the GABAA receptor. mdpi.com While not directly on D-isoleucinate, these studies demonstrate the power of computational methods to predict the binding modes and potential biological activity of amino acid derivatives, which could be extended to D-isoleucinate-containing compounds.
A computational analysis of a prebiotic amino acid synthesis pathway involving the reaction of α-keto acids with dinucleotides has also been conducted. nih.gov This type of theoretical work helps to understand the fundamental reactivity of amino acid precursors and the plausibility of different reaction mechanisms under various conditions.
Table 4: Applications of Theoretical Studies in D-Isoleucinate Chemistry
| Area of Study | Computational Method | Insights Gained |
| Aminolysis (Peptide Formation) | Density Functional Theory (DFT) | Elucidation of catalyzed vs. uncatalyzed pathways and transition states. researchgate.net |
| Enzyme Stereospecificity | Molecular Modeling | Understanding the basis of D-amino acid selectivity in enzymes. nih.gov |
| Drug Design | Molecular Docking, Metadynamics | Predicting interactions of amino acid derivatives with biological receptors. mdpi.com |
| Prebiotic Chemistry | Quantum Chemical Calculations | Assessing the plausibility of primordial amino acid synthesis pathways. nih.gov |
Advanced Spectroscopic Elucidation of Methyl D Isoleucinate Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of Methyl D-isoleucinate in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, one can confirm the connectivity, stereochemistry, and dynamic conformational preferences of the molecule.
Similarly, in the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded, appearing around 170-175 ppm. oregonstate.edulibretexts.org The α-carbon is typically found near 58-60 ppm, and the carbons of the side chain resonate at higher fields. chemicalbook.comhmdb.ca
Predicted NMR Data for this compound
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) | |||
|---|---|---|---|---|
| Atom | Predicted Shift (δ) | Multiplicity | Atom | Predicted Shift (δ) |
| α-H | ~3.6 | d (doublet) | C=O | ~173 |
| β-H | ~1.9 | m (multiplet) | α-C | ~58 |
| γ-CH₂ | ~1.2, ~1.4 | m (multiplet) | -OCH₃ | ~52 |
| γ-CH₃ | ~0.9 | d (doublet) | β-C | ~37 |
| δ-CH₃ | ~0.9 | t (triplet) | γ-C (CH₂) | ~25 |
| -OCH₃ | ~3.7 | s (singlet) | γ-C (CH₃) | ~15 |
| -NH₂ | ~1.5-2.5 | br s (broad singlet) | δ-C (CH₃) | ~11 |
Note: Predicted values are based on typical chemical shifts for amino acid esters and may vary with solvent and experimental conditions.
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and stereochemical analysis.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming the connectivity from the α-proton through the β-proton to the γ-methylene and methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other (typically <5 Å), providing critical information about the molecule's conformation and the relative stereochemistry of its chiral centers.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it a powerful method for structural confirmation. youtube.comnih.gov
For this compound, key vibrational modes include:
N-H Stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected just below 3000 cm⁻¹.
C=O Stretching: The ester carbonyl group (C=O) gives rise to a very strong and characteristic absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹. youtube.com
N-H Bending: The bending vibration (scissoring) of the primary amine is found in the 1580-1650 cm⁻¹ region.
C-O Stretching: The C-O single bond stretches of the ester group produce strong bands in the 1100-1300 cm⁻¹ range.
IR and Raman spectroscopy are complementary; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. nih.gov For example, the symmetric C=O stretch is strong in IR, while C-C backbone stretches may be more prominent in the Raman spectrum. researchgate.netspectroscopyonline.com
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | -NH₂ | 3300 - 3500 | Medium |
| C-H Stretch (sp³) | -CH, -CH₂, -CH₃ | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Ester | 1735 - 1750 | Strong |
| N-H Bend | -NH₂ | 1580 - 1650 | Medium-Variable |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
Note: Frequencies are approximate and can be influenced by hydrogen bonding and the physical state of the sample. libretexts.org
Mass Spectrometry for Precise Structural Confirmation and Isotopic Labeling Studies
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to confirm its structure through analysis of its fragmentation patterns.
The molecular formula for this compound is C₇H₁₅NO₂, giving it a monoisotopic mass of approximately 145.11 Da. High-resolution mass spectrometry can measure this mass with high precision, confirming the elemental composition.
Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is energetically unstable and breaks apart into smaller, characteristic fragment ions. For an amino acid ester like this compound, predictable fragmentation pathways include: miamioh.edujove.com
Loss of the methoxy (B1213986) group: Cleavage of the O-CH₃ bond results in a prominent peak at m/z 114 (M - 31).
Loss of the ester group: Cleavage of the α-carbon and carbonyl carbon bond leads to the loss of the entire carbomethoxy group (•COOCH₃), resulting in a major fragment at m/z 86 (M - 59). youtube.comnih.gov
Side-chain cleavage: Fragmentation of the Cα-Cβ bond results in the loss of the sec-butyl side chain (•C₄H₉), giving a fragment at m/z 88. The side chain itself can fragment, leading to the loss of an ethyl radical (•C₂H₅) to give a peak at m/z 116 (M - 29). nist.gov
Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value | Fragment Lost | Structure of Fragment Lost | Resulting Ion Structure |
|---|---|---|---|
| 145 | - | - | [M]⁺˙ (Molecular Ion) |
| 114 | •OCH₃ | Methoxy radical | [M - OCH₃]⁺ |
| 88 | •C₄H₉ | sec-Butyl radical | [M - C₄H₉]⁺ |
| 86 | •COOCH₃ | Carbomethoxy radical | [M - COOCH₃]⁺ |
| 74 | McLafferty Rearrangement | Radical cation |
Note: The base peak can vary depending on the ionization method and energy. nih.gov
Isotopic Labeling Studies: MS is exceptionally useful when combined with isotopic labeling. By synthesizing this compound using precursors enriched with stable isotopes like ¹³C, ¹⁵N, or ²H (deuterium), researchers can trace the atoms through fragmentation pathways. scispace.com For example, labeling the ester methyl group with ¹³C would shift the molecular ion peak to m/z 146 and the fragment from the loss of the methoxy group to m/z 114 (as the ¹³C is lost), while the m/z 86 peak would remain unchanged, thus confirming the fragmentation mechanisms. oregonstate.edu
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are definitive for determining the absolute configuration (D or L) of a chiral center.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A chromophore in a chiral environment, such as the carbonyl group in this compound, produces a characteristic CD signal known as a Cotton effect. rsc.org It is well-established that L-amino acids exhibit a positive Cotton effect (a positive peak in the CD spectrum) for the n→π* transition of the carboxyl or ester group chromophore at around 200-220 nm. oup.comrsc.org
As an enantiomer, this compound will interact with polarized light in the exact opposite manner. Therefore, it is expected to show a negative Cotton effect in the same wavelength region. researchgate.netresearchgate.netoup.com The observation of a negative peak at ~210 nm would provide unambiguous confirmation of the D-configuration at the α-carbon. acs.org
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. acs.org An ORD spectrum that passes through a peak and then a trough (or vice versa) in the region of a chromophore's absorption is also known as a Cotton effect. For this compound, a negative Cotton effect ORD curve, being the mirror image of the positive curve seen for its L-enantiomer, is expected. researchgate.net This provides complementary and confirmatory evidence for the absolute D-stereochemistry.
Applications in Advanced Molecular Design and Synthesis
Methyl D-Isoleucinate as a Chiral Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. This compound serves as an excellent chiral building block, a starting material that imparts its own chirality to the newly synthesized molecule. nih.gov Amino acids and their derivatives are recognized as versatile auxiliaries in a wide range of stereoselective organic reactions. thieme-connect.de
The general strategy involves incorporating this compound into a reactant, guiding a subsequent reaction to proceed with a specific stereochemical preference, and then cleaving it from the product. For instance, it can be converted into a chiral auxiliary. This auxiliary is temporarily attached to a non-chiral substrate, creating a chiral intermediate. The steric bulk and fixed configuration of the D-isoleucinate moiety then block one face of the intermediate, forcing an incoming reagent to attack from the less hindered face. This process, known as substrate-controlled synthesis, results in a product with a predictable stereocenter.
A well-established parallel is the use of chiral amines derived from other amino acids like (S)-leucine or (S)-valine to synthesize specific enantiomers of α-substituted aldehydes with high enantiomeric excess. uoa.gr This methodology underscores the potential of this compound to be similarly transformed into a chiral amine or other derivative to direct the outcome of alkylation or other bond-forming reactions. uoa.gr The ester group in this compound is particularly useful as it provides a reactive handle for chemical modification while protecting the carboxylic acid.
Role in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations such as poor metabolic stability and low bioavailability. nih.gov The incorporation of D-amino acids like D-isoleucinate is a cornerstone of peptidomimetic design. nih.govnih.gov
The substitution of a naturally occurring L-amino acid with its D-enantiomer makes the resulting peptide bond resistant to cleavage by most proteases, which are stereospecific for L-amino acids. nih.gov This significantly enhances the peptide's half-life in biological systems. Furthermore, this substitution can improve the peptide's pharmacological profile by altering its conformation to increase receptor binding affinity or selectivity. nih.gov
Incorporation of D-Isoleucinate into Conformationally Restricted Systems
The function of a peptide is intrinsically linked to its three-dimensional shape. By strategically incorporating D-isoleucinate, chemists can induce specific secondary structures, such as β-turns, which are crucial for receptor recognition. nih.gov Placing a D-amino acid in a peptide chain disrupts the formation of typical α-helical or β-sheet structures and can stabilize a turn conformation. nih.gov This conformational restriction reduces the molecule's flexibility, which can lead to a more potent biological activity by locking it into its bioactive shape. This principle is a well-known tool for increasing the binding affinity of peptide-based drugs. nih.gov Other strategies for creating conformationally constrained peptides include incorporating specialized units like norbornene or cyclopropane (B1198618) amino acids to induce specific folds. nih.govnih.gov
Design of Modified Peptides and Aza-Peptides with D-Isoleucinate Residues
Modified Peptides: The addition or substitution of D-amino acids is a powerful modification strategy to enhance the therapeutic potential of bioactive peptides. nih.govthermofisher.com A compelling example is the modification of the antimicrobial peptide B1OS, derived from the frog Odorrana schmackeri. Researchers found that adding a D-leucine residue (an isomer of D-isoleucinate) to the second position of the peptide dramatically improved its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: Effect of D-Leucine Modification on the Bioactivity of Peptide B1OS
| Peptide | Modification | MIC vs. S. aureus (μM) | MIC vs. MRSA (μM) | Hemolytic Activity |
| B1OS | Parent Peptide | 32 | 64 | Higher |
| B1OS-D-L | D-Leucine added at Pos. 2 | 2 | 4 | Reduced |
| Data sourced from a study on modified peptides, illustrating the impact of incorporating a D-amino acid. nih.gov |
Aza-Peptides: A more profound modification involves the synthesis of aza-peptides, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.govkirj.ee This substitution results in an aza-amino acid residue, which alters the peptide backbone's geometry and electronic properties. nih.gov The inclusion of an aza-residue can reinforce specific conformations, such as β-turns, and further improve metabolic stability. nih.govnih.gov
The synthesis of aza-peptides containing a side chain that mimics D-isoleucinate would follow a "submonomer" strategy. nih.gov This involves introducing a common semicarbazone intermediate onto the solid-phase resin, followed by N-alkylation to install the desired side chain (in this case, the sec-butyl group of isoleucine) and subsequent peptide chain elongation. nih.gov Although synthetically challenging, the resulting aza-peptide would combine the benefits of D-amino acid incorporation with the unique conformational effects of the aza-peptide backbone, offering a powerful tool for drug design. nih.govkirj.ee
Development of Chiral Catalysts and Ligands Based on D-Isoleucinate
The development of chiral catalysts and ligands is essential for industrial-scale asymmetric synthesis. sigmaaldrich.com Privileged ligands—those that are effective for a wide range of reactions—are often derived from readily available chiral molecules, a category known as the "chiral pool." sigmaaldrich.com Amino acids are a key component of this pool. enamine.net
While no widely commercialized catalyst is explicitly based on D-isoleucinate, its structure is highly suitable for such applications. Following established synthetic routes, this compound can be reduced to its corresponding amino alcohol, (2R,3R)-2-amino-3-methyl-1-pentanol. This chiral amino alcohol, with its two defined stereocenters, can then serve as a precursor for a variety of chiral ligands. enamine.net For example, it can be used to synthesize chiral phosphines, oxazolines, or diamines, which are common ligand classes for transition metal catalysts used in asymmetric hydrogenation, alkylation, and cycloaddition reactions. nih.gov The specific steric and electronic properties endowed by the D-isoleucinate backbone could lead to novel catalysts with unique reactivity and selectivity. emory.edu
Contribution to the Synthesis of Non-Canonical Amino Acids
This compound can also serve as a chiral template for the synthesis of other, more complex non-canonical amino acids (ncAAs). nih.govrsc.org The synthesis of tailor-made amino acids often relies on the stereocontrolled alkylation of a chiral glycine (B1666218) or alanine (B10760859) equivalent. nih.gov
A proven method involves forming a Schiff base between an amino acid ester and a chiral auxiliary, often complexed to a metal like Ni(II). This creates a planar, rigid structure where the α-proton of the amino acid becomes acidic and can be removed by a base. The resulting enolate is chiral, and its subsequent reaction with an electrophile (e.g., an alkyl halide) proceeds stereoselectively to yield a new α-substituted amino acid. nih.gov By using this compound in such a system, its α-proton can be selectively replaced, allowing chemists to build upon its chiral scaffold to create novel ncAAs with unique side chains while retaining the original stereochemistry derived from D-isoleucinate. Another approach involves the electrophilic azidation of chiral imide enolates to produce α-azido acids, which are direct precursors to α-amino acids. acs.org
Theoretical and Computational Chemistry Studies on Methyl D Isoleucinate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and energetics. For molecules like methyl D-isoleucinate, these calculations can reveal details about electron distribution, molecular orbital energies, and the relative stabilities of different conformations.
Studies on analogous compounds, such as small branched-chain amino acids, have utilized methods like Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and ab initio methods like Møller-Plesset perturbation theory (MP2) to investigate their electronic properties. nih.govresearchgate.net These calculations typically involve geometry optimization to find the lowest energy structure and subsequent analysis of the electronic wavefunction.
For a molecule like this compound, key electronic properties that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov
Partial Atomic Charges: These calculations distribute the total molecular charge among the constituent atoms, providing a more detailed picture of the charge distribution.
A theoretical study on small branched-chain amino acids in water provided insights into their electronic and thermodynamic properties in both canonical and zwitterionic forms. nih.gov While this compound is an ester and not a free amino acid, similar computational approaches can be applied to determine its electronic characteristics.
Table 1: Calculated Electronic Properties for Canonical Forms of Branched-Chain Amino Acids (Illustrative)
| Property | α-aminobutyric acid (AABA) | α-aminoisobutyric acid (AAIBA) |
| Ionization Energy (kcal/mol) | 142.3 | 142.4 |
| Electron Affinity (kcal/mol) | -30.4 | -30.1 |
| Electronegativity (kcal/mol) | 86.4 | 86.3 |
| Hardness (kcal/mol) | 56.0 | 56.1 |
| Dipole Moment (Debye) | 1.927 | 2.076 |
Data adapted from a quantum chemical study on small branched-chain amino acids. researchgate.net
Molecular Dynamics Simulations of Conformational Landscapes
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of molecules over time. nih.govyoutube.comnih.govyoutube.comarxiv.orgrsc.orgyoutube.com For a molecule with multiple rotatable bonds like this compound, MD simulations can map out the potential energy surface and identify the most stable conformers and the energy barriers between them.
A detailed conformational analysis of N-acetyl-L-isoleucine-N-methylamide, a close analog, was performed using ab initio calculations. researchgate.net This study revealed a significant degree of molecular flexibility and identified numerous stable conformations. researchgate.net A similar conformational landscape would be expected for this compound, influenced by the interactions between the ester group, the amino group, and the branched alkyl side chain.
Key aspects explored in MD simulations of such molecules include:
Ramachandran Plots: For peptide-like molecules, these plots visualize the distribution of backbone dihedral angles (phi and psi), indicating preferred secondary structure motifs. While not directly a peptide, the analogous dihedral angles in this compound would reveal its conformational preferences.
Side-Chain Conformations: The orientation of the sec-butyl side chain of isoleucine is a critical determinant of its interactions with other molecules. MD simulations can characterize the populations of different side-chain rotamers.
Solvent Effects: Performing MD simulations in explicit solvent (e.g., water) allows for the study of how the surrounding environment influences the conformational equilibrium. The polarizable continuum model (IPCM) can also be used to approximate solvent effects in quantum chemical calculations. conicet.gov.ar
A conformational and electronic study of N-acetyl-L-isoleucine-N-methylamide using DFT and IPCM calculations found 53 relaxed structures, highlighting the molecule's remarkable conformational flexibility. conicet.gov.ar This suggests that this compound also exists as an ensemble of interconverting conformers in solution.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the formation and hydrolysis of esters. pearson.comresearchgate.net For this compound, key reactions for which mechanisms can be modeled include its synthesis via Fischer esterification and its hydrolysis back to D-isoleucine and methanol (B129727).
These studies typically involve:
Locating Transition States: Computational methods can identify the high-energy transition state structures that connect reactants and products.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Investigating Catalysis: The role of acid or base catalysts in reaction mechanisms can be modeled to understand how they lower the activation energy. For example, the mechanism of sulfuric acid-catalyzed esterification of amino acids has been investigated. acs.org
Studies on the aminolysis of esters have used quantum mechanical methods to evaluate different mechanistic pathways, such as the formation of a tetrahedral intermediate. acs.org Similar approaches could be applied to model the reactions of this compound with various nucleophiles. The hydrolysis of α-amino acid ester prodrugs has also been shown to proceed through complex intramolecular mechanisms that can be elucidated with the aid of computational modeling. nih.gov
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. rsc.orgnih.gov
For this compound, the following spectroscopic properties can be calculated:
NMR Chemical Shifts: Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical values, when scaled, can show good agreement with experimental spectra, aiding in peak assignment.
Vibrational Frequencies (IR and Raman): The calculation of vibrational frequencies can help in the assignment of bands in infrared (IR) and Raman spectra.
Mass Spectra: While not a direct quantum chemical prediction, the fragmentation patterns observed in mass spectrometry can be rationalized by considering the relative stabilities of different fragment ions, which can be calculated. Studies on the mass spectra of ethyl esters of amino acids have provided insights into their fragmentation pathways. acs.org
Accurate computations of spectroscopic properties have been performed for other amino acids, demonstrating the power of integrating different computational methods. rsc.org
Table 2: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Related Molecule
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| Cα | 58.5 | 59.2 | 0.7 |
| Cβ | 37.1 | 36.8 | -0.3 |
| Cγ | 25.4 | 25.9 | 0.5 |
| Cδ | 11.2 | 11.5 | 0.3 |
| C=O | 175.3 | 174.9 | -0.4 |
| O-CH3 | 52.1 | 52.5 | 0.4 |
This table is a hypothetical illustration based on the expected accuracy of modern computational methods.
Computational Approaches for Chiral Recognition and Stereoselective Interactions
Understanding how chiral molecules recognize and interact with each other is crucial in many areas of chemistry and biology. Computational methods are well-suited to investigate the subtle energetic differences that govern chiral recognition. nih.govnih.govmdpi.com
For this compound, computational studies can model its interaction with chiral selectors, such as chiral stationary phases in chromatography or chiral receptors. nih.govacs.org These studies can:
Determine Binding Geometries: Docking and molecular dynamics simulations can predict the three-dimensional structure of the complex formed between this compound and a chiral host.
Calculate Binding Energies: The relative binding energies of the D- and L-enantiomers to a chiral host can be calculated to predict the enantioselectivity.
Identify Key Interactions: These models can pinpoint the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for chiral discrimination.
Studies on the chiral recognition of amino acid methyl esters by glucose-based receptors have used a combination of NMR spectroscopy and computational modeling to elucidate the binding mode and the origins of enantioselectivity. nih.gov Similar approaches could be applied to design and understand systems for the chiral resolution of this compound.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in D-Isoleucinate Research
In the context of Methyl D-isoleucinate, AI and ML can be instrumental in several key areas:
Predicting Physicochemical Properties: AI models can be trained on existing data for various amino acid esters to predict the properties of this compound and its derivatives. specialchem.comspringernature.com This includes predicting solubility, stability, and potential interactions with other molecules, which is crucial for designing its applications in drug delivery and materials science.
Optimizing Asymmetric Synthesis: Machine learning can analyze vast datasets of chemical reactions to identify the optimal conditions for the asymmetric synthesis of D-amino acids. acs.org This could lead to the development of more efficient and selective methods for producing this compound, reducing costs and environmental impact.
Designing Novel Peptides: By understanding the structural implications of incorporating D-amino acids, ML algorithms can aid in the design of peptides containing this compound with enhanced stability against enzymatic degradation. nih.gov This is particularly valuable for developing long-lasting therapeutic peptides.
Table 1: Potential AI/ML Applications in this compound Research
| AI/ML Application | Potential Impact on this compound Research | Key Challenges |
| Property Prediction | Rapid screening of potential applications by predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. springernature.commdpi.com | Requirement for large, high-quality datasets for model training. |
| Synthesis Optimization | Identification of novel and more efficient catalytic systems and reaction conditions for asymmetric synthesis. acs.org | Integrating complex reaction parameters and stereoselectivity into predictive models. |
| De Novo Design | Generation of novel peptide sequences incorporating this compound with desired therapeutic or material properties. | Ensuring the synthesizability and biological validity of generated designs. |
Sustainable Synthesis Methodologies for Chiral Amino Acid Derivatives
The growing emphasis on green chemistry is driving the development of more environmentally friendly and sustainable methods for synthesizing chiral compounds. mdpi.comresearchgate.net For this compound, this translates to a shift away from classical resolution techniques and towards more atom-economical and less hazardous approaches.
Future research in this area will likely focus on:
Biocatalysis: The use of enzymes, such as D-amino acid dehydrogenases and transaminases, offers a highly selective and environmentally benign route to D-amino acids. acs.org Engineered enzymes could be developed to specifically catalyze the synthesis of this compound from prochiral starting materials. nih.govnih.gov This approach operates under mild conditions, often in aqueous media, significantly reducing waste and energy consumption. wisc.edu
Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of D-amino acid esters is a key area of research. nih.gov This includes the use of organocatalysts and metal complexes that can achieve high enantioselectivity, providing a direct route to the desired stereoisomer.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), is a critical aspect of greening the synthesis of peptide building blocks. biotage.comnih.gov Research into the solubility and reactivity of intermediates in these solvents will be crucial for their adoption in the synthesis of this compound.
Table 2: Comparison of Synthesis Methodologies for Chiral Amino Acids
| Synthesis Method | Advantages | Disadvantages | Relevance to this compound |
| Classical Resolution | Established and widely applicable. | 50% theoretical maximum yield, generates waste. | A less sustainable, traditional method. |
| Asymmetric Catalysis | High enantioselectivity, high atom economy. | Catalyst can be expensive and require specific conditions. | A promising area for developing efficient syntheses. nih.gov |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, environmentally friendly. nih.govacs.org | Enzyme stability and substrate scope can be limiting. | A key technology for sustainable production. acs.org |
Novel Applications in Supramolecular Chemistry and Self-Assembly
The unique stereochemistry of D-amino acids makes them fascinating building blocks for supramolecular chemistry and the design of self-assembling nanomaterials. rsc.orgnih.gov The incorporation of this compound into peptides and other molecular frameworks can lead to the formation of novel structures with unique properties.
Emerging research directions in this field include:
Chirality-Driven Self-Assembly: The specific spatial arrangement of the side chain in this compound can influence the packing and self-assembly of molecules, leading to the formation of distinct supramolecular architectures such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net The chirality of the amino acid can dictate the handedness of the resulting helical structures. acs.org
Enzyme-Resistant Biomaterials: Materials constructed from peptides containing D-amino acids, including this compound, exhibit enhanced resistance to proteolytic degradation. rsc.org This property is highly desirable for applications in drug delivery, tissue engineering, and diagnostics, where long-term stability is crucial.
Stimuli-Responsive Materials: By incorporating this compound into intelligently designed molecular systems, it may be possible to create materials that self-assemble or disassemble in response to specific stimuli such as pH, temperature, or light. This opens up possibilities for creating "smart" materials for a variety of applications.
The precise control over the self-assembly process and the full understanding of the relationship between the molecular structure of this compound and the macroscopic properties of the resulting materials remain key areas for future investigation. nih.gov
Q & A
Q. How to design a mixed-methods study investigating this compound’s metabolic pathways?
- Methodological Answer : Integrate quantitative tracer studies (e.g., isotopic labeling) with qualitative metabolomic profiling (LC-MS/MS). Use pathway enrichment analysis to identify key enzymes and validate findings via gene knockout models. Detail statistical integration methods for convergent results .
Guidelines for Data Presentation
- Tables : Include raw and processed data (e.g., NMR shifts, ee%, yield) with statistical measures (SD, R²). Label columns clearly (e.g., "Catalyst Loading (%)" vs. "Reaction Time (h)") .
- Figures : Use chromatograms with annotated peaks and reaction schematics. For computational studies, provide 3D molecular orbitals or free-energy diagrams .
- Supplemental Materials : Archive crystallographic data (CIF files), spectral raw data, and detailed synthetic protocols in repositories like Zenodo or institutional databases .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
